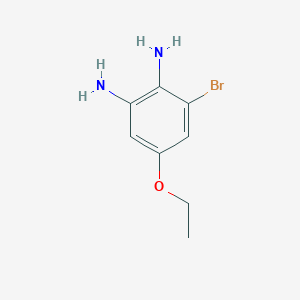

3-Bromo-5-ethoxybenzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

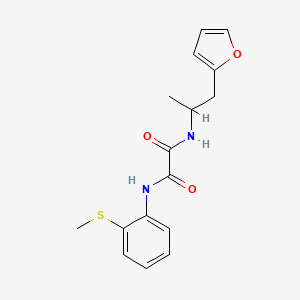

“3-Bromo-5-ethoxybenzene-1,2-diamine” is a chemical compound with the molecular formula C8H11BrN2O . It has a molecular weight of 231.09 . The compound is canonicalized .

Synthesis Analysis

While specific synthesis methods for “3-Bromo-5-ethoxybenzene-1,2-diamine” were not found, general methods for the synthesis of similar compounds involve reactions such as bromination, methoxylation, and oxidation . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q, involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-ethoxybenzene-1,2-diamine” includes a bromine atom (Br), an ethoxy group (C2H5O), and two amine groups (NH2) attached to a benzene ring . The compound has a complexity of 145, a rotatable bond count of 2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-ethoxybenzene-1,2-diamine” include an exact mass of 230.00548 and a monoisotopic mass of 230.00548 . The compound has a topological polar surface area of 61.3 and a heavy atom count of 12 .Applications De Recherche Scientifique

Polymer Synthesis

One of the applications involves the synthesis of hyperbranched polymers. Uhrich et al. (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation to give polymers with high molecular weight. These polymers contain phenolic groups that can be readily modified, showing the versatility of brominated compounds in creating functional materials Uhrich, K., Hawker, C., Fréchet, J., & Turner, S., 1992.

Environmental Science

In environmental science, the study of degradation products of UV filters like benzophenone-3 in chlorinated seawater swimming pools is significant. Manasfi et al. (2015) highlighted the transformation products of oxybenzone in chlorinated seawater, where bromine formed due to chlorine's reaction with bromide in seawater leads to more toxic brominated disinfection byproducts. This research underscores the environmental impact of brominated compounds and their interactions with other chemicals in water bodies Manasfi, T., Storck, V., Ravier, S., Demelas, C., Coulomb, B., & Boudenne, J., 2015.

Organic Chemistry

In the realm of organic chemistry, brominated compounds are pivotal in developing new synthetic methodologies. For instance, the palladium-mediated N-arylation of heterocyclic diamines by Cabello-Sanchez et al. (2007) provided insights into the chemoselectivity of reactions involving bromobenzene. This research elucidates the role of brominated compounds in facilitating selective organic transformations Cabello-Sanchez, N., Jean, L., Maddaluno, J., Lasne, M., & Rouden, J., 2007.

Propriétés

IUPAC Name |

3-bromo-5-ethoxybenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPJYOAHLFFDQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)Br)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethoxybenzene-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2925399.png)

![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)

![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)

![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)

![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925414.png)